3-Quinuclidinol

Description

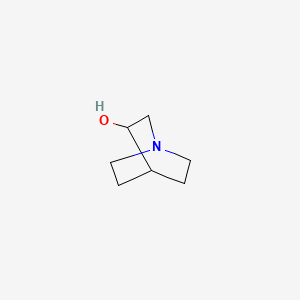

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLICPVPXWEGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862716 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes at 120 °C | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored crystalline powder, Crystals form in ethanol, Crystals form in benzene | |

CAS No. |

1619-34-7 | |

| Record name | (±)-3-Quinuclidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974MVZ0WOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

221 °C | |

| Record name | 3-QUINUCLIDINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of 3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol, a bicyclic amine alcohol, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure and chiral nature make it a valuable scaffold for developing subtype-selective ligands, particularly for muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, structural features, and relevant experimental protocols associated with this compound. Furthermore, it elucidates its role as a precursor in modulating critical signaling pathways, offering insights for researchers in medicinal chemistry and drug development.

Core Properties of this compound

This compound, also known by its IUPAC name 1-azabicyclo[2.2.2]octan-3-ol, is a white to cream-colored crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Appearance | White to cream-colored or light yellow crystalline powder | [1] |

| Melting Point | 217-224 °C | [2] |

| Boiling Point | ~207-246 °C (values vary with pressure) | [2] |

| Solubility | Very soluble in water; soluble in alcohols and ethers; limited solubility in non-polar solvents. | [3] |

Chemical and Molecular Properties

| Property | Value | References |

| Chemical Formula | C₇H₁₃NO | [4][5][6][7] |

| Molecular Weight | 127.18 g/mol | [4][8] |

| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-ol | [4] |

| CAS Number | 1619-34-7 (racemate) | [4][6][7] |

| pKa | ~14.75 (predicted) | [9] |

Chemical Structure

This compound is a tertiary amine and a secondary alcohol characterized by a rigid bicyclic quinuclidine (B89598) core with a hydroxyl group at the 3-position.[4] This structure is a key determinant of its chemical reactivity and utility in synthesis.

Synonyms:

The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound exists as two enantiomers, (R)- and (S)-3-Quinuclidinol. The specific stereochemistry is crucial for the biological activity of its derivatives.

Experimental Protocols

The synthesis of this compound is a well-established process in organic chemistry. Below are detailed methodologies for two common synthetic routes.

Synthesis of Racemic this compound via Reduction of 3-Quinuclidinone

This protocol describes the reduction of 3-quinuclidinone to racemic this compound using sodium borohydride (B1222165).

Materials:

-

3-Quinuclidinone

-

Sodium borohydride (NaBH₄)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 10.0 g (0.08 mol) of 3-Quinuclidinone in 30 ml of water in a suitable reaction vessel.

-

Maintain the temperature of the solution at 30-35°C.

-

Add 1.5 g (0.04 mol) of sodium borohydride in portions over a period of 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C.

-

Monitor the completion of the reaction using gas chromatography (GC).

-

Once the reaction is complete, extract the reaction mixture with chloroform (3 x 50 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization from acetone to yield a white crystalline solid.

Biocatalytic Asymmetric Reduction of 3-Quinuclidinone Hydrochloride

This method outlines the stereoselective synthesis of (R)- or (S)-3-Quinuclidinol using a whole-cell biocatalyst.[9]

Materials:

-

3-Quinuclidinone hydrochloride

-

Glucose

-

Resting cells of Nocardia sp. WY1202 or Rhodococcus erythropolis WY1406

-

Phosphate (B84403) buffer (100 mM, pH 8.0)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Acetone

Procedure:

-

Prepare a suspension of resting cells (e.g., 8 g wet weight of Nocardia sp. WY1202) in 100 ml of phosphate buffer.

-

To this suspension, add 1.6 g (9.9 mmol) of 3-quinuclidinone hydrochloride and 2.7 g of glucose.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.

-

Centrifuge the mixture at 7875 x g for 20 minutes to separate the cells.

-

Wash the bacterial cells with water and centrifuge again.

-

Combine the supernatants and adjust the pH to 12 by adding potassium carbonate.

-

Evaporate the mixture under vacuum.

-

Add dichloromethane to the residue, stir, and filter.

-

Concentrate the filtrate under vacuum to obtain the crude product.

-

Add acetone to the crude product, stir, and concentrate under vacuum to yield the enantiomerically pure this compound as a white powder.

Role in Signaling Pathways

This compound is a crucial precursor for the synthesis of ligands that modulate muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that play a vital role in the central and peripheral nervous systems.[1] There are five subtypes of mAChRs (M1-M5), which are coupled to different G proteins and initiate distinct downstream signaling cascades.[10]

Derivatives of this compound can act as either agonists or antagonists at these receptors, leading to a wide range of physiological effects. For instance, M3 receptor antagonists derived from this compound are used in the treatment of chronic obstructive pulmonary disease (COPD).[11]

The signaling pathways for the two major classes of muscarinic receptors are depicted below.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

The following diagram illustrates a generalized workflow for the synthesis and screening of this compound derivatives as muscarinic receptor modulators.

Caption: General workflow for drug discovery using this compound.

Conclusion

This compound's unique structural and chemical properties have established it as a cornerstone in the development of therapeutic agents, particularly those targeting muscarinic acetylcholine receptors. A thorough understanding of its basic properties, coupled with robust synthetic and screening methodologies, is essential for leveraging this versatile molecule in future drug discovery endeavors. The information presented in this guide serves as a foundational resource for researchers aiming to explore the full potential of this compound and its derivatives in medicinal chemistry and pharmacology.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. (R)-(-)-3-Quinuclidinol | 25333-42-0 | FQ02772 | Biosynth [biosynth.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [drugfuture.com]

- 9. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 10. pnas.org [pnas.org]

- 11. Novel quinuclidinyl heteroarylcarbamate derivatives as muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Quinuclidinol CAS number and molecular weight

An In-Depth Technical Guide to 3-Quinuclidinol (B22445)

For researchers, scientists, and drug development professionals, this compound is a pivotal chiral building block in the synthesis of a variety of pharmaceuticals. This bicyclic amine alcohol, also known by its systematic name 1-Azabicyclo[2.2.2]octan-3-ol, is particularly significant as a precursor for compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). Its rigid structure and stereochemical properties make it an invaluable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the context of muscarinic receptor signaling.

Core Properties of this compound

This compound is a white crystalline solid that is highly soluble in water. Its key identifiers and physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1619-34-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₃NO[1][2][6] |

| Molecular Weight | 127.18 g/mol [1][8] |

| Melting Point | 220-223 °C[8] |

| Synonyms | 1-Azabicyclo[2.2.2]octan-3-ol, 3-Hydroxyquinuclidine[1][3][6] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, including chemical reduction of 3-quinuclidinone and biocatalytic approaches for stereospecific outcomes.

Chemical Synthesis of Racemic this compound

A common and industrially viable method for synthesizing racemic this compound involves the reduction of 3-quinuclidinone.

Experimental Protocol:

-

Preparation of 3-Quinuclidinone: The synthesis starts from ethyl isonipecotate, which is reacted with ethyl chloroacetate (B1199739) in the presence of triethylamine. The resulting product is then cyclized using potassium tertiary butoxide in toluene (B28343) to yield 3-quinuclidinone.

-

Reduction to (±)-3-Quinuclidinol: To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (B1222165) (1.5 g, 0.04 mol) is added in portions over one hour.

-

The reaction mixture is stirred for 4 hours at 30-35°C, with the reaction progress monitored by gas chromatography.

-

Following completion, the product is extracted with chloroform (B151607) (3 x 50 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from acetone (B3395972) to yield a white crystalline solid.

Biocatalytic Synthesis of (R)-(-)-3-Quinuclidinol

For enantiomerically pure forms, which are often required for pharmaceutical applications, biocatalytic reduction of 3-quinuclidinone is a highly effective method.

Experimental Protocol:

-

Cell Culture and Preparation: Resting cells of a suitable microorganism, such as Rhodococcus erythropolis WY1406, are suspended in a phosphate (B84403) buffer (100 mM, pH 8.0).[1]

-

Bioreduction: 3-Quinuclidinone hydrochloride (1.0 g, 6.2 mmol) and glucose (3.3 g) are added to the cell suspension (8.5 g wet weight in 125 ml buffer).[1]

-

The mixture is incubated at 37°C with shaking at 200 rpm for 30 hours.[1]

-

Extraction and Purification: After incubation, the cells are removed by centrifugation. The supernatant is made alkaline with potassium carbonate (to pH 12) and evaporated under vacuum.[1]

-

The residue is extracted with dichloromethane, and the solvent is evaporated to yield the crude product.

-

The crude product is further purified by trituration with acetone to give the final product as a white powder with a high enantiomeric excess (>99%).[1]

Role in Muscarinic Acetylcholine Receptor Signaling

This compound is a critical structural motif in many ligands that target muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are involved in a wide array of physiological functions. The M3 subtype of mAChRs, in particular, is a target for drugs used to treat conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.

Derivatives of this compound are integral to the development of both agonists and antagonists for these receptors. For instance, solifenacin, a well-known M3 antagonist, utilizes (R)-3-Quinuclidinol as a key chiral intermediate in its synthesis.[5][9]

The signaling pathway of the M3 muscarinic receptor is primarily mediated through the Gq family of G proteins. Upon agonist binding, the receptor activates Gαq, which in turn activates phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This cascade of events leads to various cellular responses, including smooth muscle contraction and glandular secretion.

Experimental Workflows

The development and analysis of this compound and its derivatives involve a series of well-defined experimental workflows.

References

- 1. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 2. US3464997A - Synthesis of this compound - Google Patents [patents.google.com]

- 3. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound 99 1619-34-7 [sigmaaldrich.com]

- 7. This compound CAS#: 1619-34-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fepbl.com [fepbl.com]

- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of 3-Quinuclidinol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Quinuclidinol (1-azabicyclo[2.2.2]octan-3-ol), a key building block in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive spectroscopic profile for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.79 | m | 1H | CH-OH |

| ~3.09 | m | 1H | |

| ~2.89 | m | 2H | |

| ~2.75 | m | 2H | |

| ~2.63 | m | 2H | |

| ~2.57 | m | 1H | |

| ~1.95 | m | 3H | |

| ~1.78 | s (broad) | 1H | OH |

| ~1.67 | m | 4H | |

| ~1.46 | m | 4H | |

| ~1.35 | m | 3H |

Note: The assignments can be complex due to the rigid bicyclic system and overlapping signals. 2D NMR techniques such as COSY and HSQC would be required for definitive assignments.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 69.1 | C-OH (C3) |

| 51.1 | C2/C6 |

| 47.6 | C4 |

| 25.8 | C5/C7 |

| 20.4 | C8 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

Data Acquisition:

-

The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

-

The acquired FIDs are then Fourier transformed to generate the respective NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2800-3000 | Medium-Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050-1100 | Strong | C-O stretch (secondary alcohol) |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of solid this compound powder directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

KBr Pellet Method:

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Proposed Fragment |

| 127 | High | [M]⁺ (Molecular Ion) |

| 110 | Medium | [M - OH]⁺ |

| 98 | High | |

| 82 | High | |

| 70 | High |

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, positively charged ions.

-

The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Mechanism of Action of 3-Quinuclidinol in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol (B22445), and more potently its ester derivative 3-quinuclidinyl benzilate (QNB), is a powerful non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] Its high affinity for all five muscarinic receptor subtypes (M1-M5) and its ability to readily cross the blood-brain barrier underpins its significant effects on the central nervous system (CNS).[3][4] In the CNS, it disrupts cholinergic neurotransmission, leading to a state known as anticholinergic toxidrome, characterized by delirium, cognitive deficits, and hallucinations.[1][5] This document provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with mAChRs and the subsequent blockade of downstream signaling pathways. It includes quantitative binding data, detailed experimental protocols for studying its effects, and visual diagrams of the relevant signaling cascades and experimental workflows.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of this compound in the CNS is the competitive blockade of muscarinic acetylcholine receptors.[2][3] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding site on these G-protein coupled receptors (GPCRs).[2][4] By occupying the receptor without activating it, this compound prevents ACh from binding and initiating the downstream signaling cascades that are crucial for normal neuronal function, including processes like memory formation and attention.[1]

This compound is non-selective, meaning it binds with high affinity to all five subtypes of muscarinic receptors (M1-M5).[3][4] This lack of selectivity contributes to its wide range of physiological and psychological effects. The (R)-enantiomer of QNB has been shown to be the more potent stereoisomer.[6]

Quantitative Pharmacological Data

The affinity of this compound and its derivatives for muscarinic receptors is exceptionally high, with dissociation constants (Kd) often in the picomolar to low nanomolar range.[2] The following table summarizes the binding affinities (Ki) of a potent this compound analog, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, for the human M1-M5 receptors. This data provides a quantitative insight into the high-affinity, non-selective nature of this class of compounds.

| Receptor Subtype | Ligand | Ki (nM) | Cell Line |

| M1 | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | CHO |

| M2 | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 13 | CHO |

| M3 | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.6 | CHO |

| M4 | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.2 | CHO |

| M5 | (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 1.8 | CHO |

Data extracted from a study on novel quinuclidinyl N-phenylcarbamate analogs, where binding affinities were determined using Chinese hamster ovary (CHO) cell membranes stably expressing a single specific subtype of human mAChR.[7]

Disruption of Downstream Signaling Pathways

The antagonism of muscarinic receptors by this compound directly inhibits their downstream signaling pathways. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.

Blockade of Gq/11 Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptor subtypes are coupled to the Gq/11 family of G-proteins.[1] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] this compound, by blocking these receptors, prevents this cascade, leading to a reduction in intracellular calcium mobilization and PKC activity.

Blockade of Gi/o Signaling (M2, M4 Receptors)

The M2 and M4 muscarinic receptor subtypes are coupled to the Gi/o family of G-proteins.[8] When activated by acetylcholine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] cAMP is a crucial signaling molecule that activates protein kinase A (PKA). By antagonizing M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, thereby disrupting the normal regulation of cAMP levels and PKA activity.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype. It measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.

4.1.1. Experimental Workflow

4.1.2. Detailed Methodology

-

Membrane Preparation:

-

Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS, at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM atropine), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.[9][10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of an antagonist to block the cellular response following agonist stimulation.

4.2.1. Intracellular Calcium Mobilization Assay (for M1, M3, M5)

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a muscarinic agonist.

-

Cell Preparation: Seed cells expressing M1, M3, or M5 receptors in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Generate concentration-response curves for this compound's inhibition of the agonist-induced calcium response to determine its IC50 value.

4.2.2. IP-One Assay (for M1, M3, M5)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. IP1 is more stable than IP3, making it a reliable marker for Gq/11 activation.

-

Cell Seeding: Seed cells expressing M1, M3, or M5 receptors in an appropriate assay plate.

-

Antagonist Pre-treatment: Pre-treat the cells with various concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a muscarinic agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[11]

-

Lysis and Detection: Lyse the cells and detect IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's protocol.[11][12]

-

Data Analysis: Generate concentration-response curves to determine the IC50 of this compound.

Conclusion

This compound exerts its profound effects on the central nervous system through its potent, non-selective, and competitive antagonism of all five muscarinic acetylcholine receptor subtypes. By blocking both the Gq/11 and Gi/o signaling pathways, it disrupts the delicate balance of cholinergic neurotransmission, leading to significant cognitive, perceptual, and physiological alterations. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of more selective muscarinic receptor ligands for therapeutic applications. A thorough understanding of its mechanism of action is critical for both toxicological assessment and for leveraging the quinuclidine (B89598) scaffold in future drug discovery efforts targeting the cholinergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]

- 3. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 3-Quinuclidinol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinol (B22445) is a versatile bicyclic alcohol that serves as a crucial scaffold in medicinal chemistry. Its rigid structure and the presence of a tertiary amine and a hydroxyl group make it an ideal starting point for the synthesis of a wide array of pharmacologically active compounds. Derivatives of this compound have shown significant activity at various receptor systems, most notably muscarinic and nicotinic acetylcholine (B1216132) receptors, as well as cannabinoid receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, with a focus on their receptor interactions, functional activities, and the experimental methodologies used for their evaluation.

Receptor Binding Affinities

The affinity of this compound derivatives for their target receptors is a primary determinant of their potency. Radioligand binding assays are the gold standard for quantifying this interaction, typically expressed as the inhibition constant (Kᵢ).

Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of this compound, particularly esters and carbamates, are well-known for their high affinity for mAChRs. These receptors are implicated in a wide range of physiological functions and are important targets for therapeutic intervention in diseases such as Alzheimer's disease, chronic obstructive pulmonary disease (COPD), and schizophrenia.

Table 1: Binding Affinities (Kᵢ in nM) of Selected this compound Derivatives at Muscarinic Receptor Subtypes

| Compound/Derivative | M₁ | M₂ | M₃ | M₄ | M₅ | Reference(s) |

| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [1] |

| (R)-3-Quinuclidinyl 8-xanthenecarboxylate (QNX) | High | Low | High | High | N/A | [2] |

| (R)-3-Quinuclidinyl Benzilate (QNB) | High | High | N/A | N/A | N/A | [3] |

| (Sa,Rb)-3-Quinuclidinyl Atrolactate (QNA) | High (Pirenzepine-like) | Moderate | N/A | N/A | N/A | [3] |

| 3-Quinuclidinyl p-iodobenzilate | High (Brain) | High (Heart) | N/A | N/A | N/A | [4] |

N/A: Data not available in the cited sources.

Nicotinic Acetylcholine Receptors (nAChRs)

Certain this compound derivatives also exhibit significant affinity for nAChRs, which are ligand-gated ion channels involved in synaptic transmission and neuronal signaling. The α7 and α4β2 subtypes are of particular interest for their roles in cognition and addiction.

Table 2: Binding Affinities (Kᵢ in nM) of Selected this compound Derivatives at Nicotinic Receptor Subtypes

| Compound/Derivative | α4β2 | α7 | Reference(s) |

| Ether Derivative 9a | 48 | N/A | [5] |

| Ether Derivative 9b | 42 | N/A | [5] |

N/A: Data not available in the cited sources.

Functional Activity

Beyond binding affinity, the functional activity of these compounds—whether they act as agonists, antagonists, or allosteric modulators—is critical to their pharmacological profile. This is typically determined through in vitro functional assays that measure the cellular response to receptor activation or inhibition.

Muscarinic Receptor Functional Activity

The functional consequences of ligand binding to mAChRs are often assessed by measuring changes in second messenger levels, such as inositol (B14025) phosphates (for Gq-coupled M₁, M₃, M₅ receptors) or cyclic AMP (for Gi-coupled M₂, M₄ receptors).

(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate has been shown to act as an agonist at mAChRs, as demonstrated in a [³H]dopamine release assay using rat striatal slices.[1]

Nicotinic Receptor Functional Activity

The function of nAChRs, being ion channels, is often evaluated by measuring ion flux, typically calcium, or by electrophysiological techniques such as the two-electrode voltage clamp in Xenopus oocytes.

Table 3: Functional Activity (EC₅₀/IC₅₀ in µM) of Selected this compound Derivatives at Nicotinic Receptor Subtypes

| Compound/Derivative | Receptor Subtype | Activity | EC₅₀/IC₅₀ (µM) | Reference(s) |

| Aristoquinoline Derivative 23 | α3β4 | Antagonist | IC₅₀: 0.43 | [6] |

| Aristoquinoline Derivative 24 | α3β4 | Antagonist | IC₅₀: 0.44 | [6] |

| Epibatidine Derivative RTI-36 | α7 | Agonist | EC₅₀ (Net Charge): ~1 | [4] |

| Epibatidine Derivative RTI-76 | α7 | Partial Agonist | Moderate Potency | [4] |

| Epibatidine Derivative RTI-102 | α7 | Partial Agonist | Low Potency | [4] |

Signaling Pathways

The binding of a this compound derivative to its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is essential for predicting the cellular and physiological effects of a compound.

M₁ Muscarinic Receptor Signaling

The M₁ receptor primarily couples to Gq/₁₁ G-proteins. Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[1][7][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. In vivo competition studies with analogues of 3-quinuclidinyl benzilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ether and Carbamate Derivatives of this compound and 3- hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

Synthesis of 3-Quinuclidinol from 3-Quinuclidinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Quinuclidinol (B22445) is a pivotal chiral intermediate in the synthesis of a variety of pharmaceuticals, including muscarinic M1 and M3 receptor agonists and antagonists. The efficient and stereoselective synthesis of this compound, particularly the (R)-enantiomer, is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the primary synthetic routes from 3-quinuclidinone, focusing on chemical and biocatalytic reduction methods. Detailed experimental protocols, comparative data, and visual representations of the synthetic pathways are presented to aid researchers in the selection and implementation of the most suitable method for their specific needs.

Introduction

The quinuclidine (B89598) scaffold is a bridged bicyclic amine that imparts unique conformational rigidity and basicity to molecules. Substitution at the 3-position introduces a chiral center, leading to enantiomers that often exhibit distinct pharmacological profiles. This compound, and its enantiomers, are key building blocks for numerous active pharmaceutical ingredients (APIs). The primary precursor for its synthesis is the achiral ketone, 3-quinuclidinone. This guide details the prevalent methods for the reduction of 3-quinuclidinone to this compound, with a focus on achieving high yield and enantioselectivity.

Chemical Reduction Methods

The reduction of the carbonyl group in 3-quinuclidinone to a hydroxyl group can be accomplished using various chemical reducing agents, ranging from simple metal hydrides to complex chiral catalysts for asymmetric synthesis.

Metal Hydride Reduction

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are common reagents for the reduction of ketones. These methods typically yield racemic (RS)-3-quinuclidinol.

Sodium Borohydride (NaBH₄) Reduction: This is a widely used method due to its operational simplicity, mild reaction conditions, and high yields.

Lithium Aluminum Hydride (LAH) Reduction: LAH is a more powerful reducing agent than NaBH₄ and is also effective for the reduction of 3-quinuclidinone.[1][2][3][4] However, it is dangerously reactive with water and requires anhydrous conditions.

Catalytic Hydrogenation

Asymmetric catalytic hydrogenation offers a direct route to enantiomerically enriched this compound. This approach utilizes transition metal catalysts complexed with chiral ligands.

Ruthenium-Catalyzed Asymmetric Hydrogenation: Chiral ruthenium complexes have been demonstrated to be highly effective for the asymmetric hydrogenation of 3-quinuclidinone, producing (R)-3-quinuclidinol with high enantiomeric excess.[5][6]

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes with chiral diphosphine ligands are also employed for the asymmetric hydrogenation of 3-quinuclidinone and its derivatives to yield optically active this compound.[7]

Biocatalytic Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative for the synthesis of chiral alcohols. Enzymes, particularly reductases, can catalyze the reduction of 3-quinuclidinone with excellent stereoselectivity.[8][9]

Whole-Cell and Isolated Enzyme Bioreduction: Various microorganisms, such as Rhodotorula rubra, Agrobacterium tumefaciens, and Nocardia sp., produce 3-quinuclidinone reductases that can convert 3-quinuclidinone to (R)-3-quinuclidinol with very high enantiomeric excess (>99%).[10][11][12] These processes often employ a cofactor regeneration system, for example, using glucose and glucose dehydrogenase.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Chemical Reduction Methods

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Sodium Borohydride | NaBH₄ | Water | 30-35 | 4 | 89 | Racemic | |

| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | Ethanol | 30-45 | 4 | >95 | 88-90 (>99 after recrystallization) | [5] |

| Asymmetric Hydrogenation | Rhodium/chiral diphosphine | Methanol | 70 | 19 | 52 (recrystallized) | 7% (S) | [7] |

Table 2: Comparison of Biocatalytic Reduction Methods

| Biocatalyst | Cofactor System | Substrate Conc. | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Nocardia sp. WY1202 (resting cells) | Glucose | 1.6 g/100 mL | 30 | 48 | 93 (isolated yield) | >99 (R) | [11] |

| Rhodotorula rubra JCM3782 (reductase) | NADPH | - | - | - | - | >99.9 (R) | [12] |

| Heterogeneous biocatalyst (AtQR) | H₂, NAD⁺ | 5 mM | 35 | 0.5 | High | >99 (R) | [10][13] |

| "H₂BioCat" (CbA5H) and AtQR | H₂, NAD⁺ | 50 mM | 30 | 18 | 100 | - | [14] |

Experimental Protocols

Protocol 1: Synthesis of Racemic (RS)-3-Quinuclidinol via Sodium Borohydride Reduction[1]

-

Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a reaction flask.

-

Maintain the temperature of the solution at 30-35°C.

-

Add 1.5 g (0.04 mol) of sodium borohydride in portions over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C.

-

Monitor the completion of the reaction by gas chromatography (GC).

-

Extract the reaction mixture with chloroform (B151607) (3 x 50 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain crude (RS)-3-quinuclidinol.

-

Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid (9.0 g, 89%).

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst[6]

-

In a suitable reactor, charge 3-quinuclidinone, the chiral ruthenium catalyst (RuBr₂--INVALID-LINK--), and a base in ethanol. A substrate-to-catalyst molar ratio of up to 100,000 can be used for large-scale synthesis.

-

Pressurize the reactor with hydrogen gas to 15 atm.

-

Maintain the reaction temperature between 30-45°C.

-

The reaction is typically complete within 4 hours.

-

After completion, the product, (R)-3-quinuclidinol, can be isolated.

-

The optical purity can be enhanced to >99% ee by recrystallization.

Protocol 3: Biocatalytic Reduction using Nocardia sp. Resting Cells[12]

-

Prepare a suspension of resting cells of Nocardia sp. WY1202 (8 g, wet weight) in 100 ml of phosphate (B84403) buffer (100 mM, pH 8.0).

-

Add 1.6 g (9.9 mmol) of 3-quinuclidinone hydrochloride and 2.7 g of glucose to the cell suspension.

-

Incubate the resulting mixture at 30°C with shaking at 200 rpm for 48 hours.

-

After the reaction, centrifuge the mixture to separate the cells.

-

Combine the supernatants and basify by adding K₂CO₃ to pH 12.

-

Evaporate the mixture under vacuum.

-

Extract the residue with CH₂Cl₂.

-

Filter and concentrate the filtrate under vacuum to obtain the crude product.

-

Purify by adding acetone, stirring, and concentrating under vacuum to yield (R)-3-quinuclidinol as a white powder (1.17 g, 93% yield, >99% ee).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways from 3-quinuclidinone to this compound.

References

- 1. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]

- 7. CA2194727C - Process for the preparation of optically active this compound - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 11. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. researchgate.net [researchgate.net]

Racemic synthesis of 3-Quinuclidinol experimental protocol

An In-depth Technical Guide to the Racemic Synthesis of 3-Quinuclidinol

This guide provides a comprehensive overview of the experimental protocols for the racemic synthesis of this compound, a key intermediate in the development of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support laboratory synthesis.

Introduction

This compound is a bicyclic alcohol containing a quinuclidine (B89598) ring system. Its racemic form is a crucial precursor for the synthesis of a range of therapeutic agents, including muscarinic M1 and M3 receptor agonists and antagonists.[1] The synthesis of racemic this compound is a well-established process, typically involving the formation of the quinuclidine core structure followed by the reduction of a ketone functionality. This guide details a common and efficient two-step synthesis route starting from ethyl isonipecotate.

Synthesis Pathway Overview

The primary synthesis route involves two key transformations:

-

Dieckmann Condensation: Formation of the bicyclic ketone, 3-Quinuclidinone, from a piperidine (B6355638) derivative.

-

Reduction: Conversion of 3-Quinuclidinone to racemic this compound.

Caption: Overall reaction scheme for the racemic synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of racemic this compound.

Preparation of 1-Carbethoxymethyl-4-Carbethoxypiperidine

There are two common methods for the N-alkylation of ethyl isonipecotate.

Method 1: Using Sodium Carbonate

-

To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

-

Stir the reaction mixture for 4 hours at 80-84°C.

-

Monitor the reaction completion by gas chromatography (GC).

-

Dilute the mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.

-

Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).

Method 2: Using Triethylamine (B128534)

-

To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

-

Stir the reaction mixture for 4 hours at 60-70°C.

-

Monitor the reaction completion by GC.

-

Dilute the mixture with water (60 ml) at 35-40°C and stir for 1 hour at 40°C.

-

Separate the aqueous and organic layers. Wash the organic layer with water (60 ml).

Preparation of 3-Quinuclidinone[1][2]

This step utilizes an intramolecular Dieckmann condensation.[2][3][4]

-

Prepare a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (B28343) (50 ml) and THF (5 ml) and heat to reflux.

-

Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to the refluxing mixture over 3 hours.

-

Continue stirring at reflux for an additional 3 hours.

-

Cool the reaction mass to 50°C and add dilute sulfuric acid (13 ml in 40 ml water) dropwise. Stir for 1 hour.

-

Collect the aqueous layer and heat to reflux for 6 hours.

-

Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide (B78521) solution at room temperature and stir for 1 hour.

-

Extract the reaction mass with chloroform (B151607) (3 x 500 ml).

-

Dry the combined organic layers over sodium sulfate (B86663) and distill off the solvent under reduced pressure to obtain crude 3-quinuclidinone base.

-

Purify the crude product by recrystallization from hexane (B92381) to yield a white crystalline solid.

Preparation of Racemic this compound[1]

This final step involves the reduction of the ketone to an alcohol.

-

To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (1.5 g, 0.04 mol) in portions over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C.

-

Monitor the reaction completion by GC.

-

Extract the reaction mass with chloroform (3 x 50 ml).

-

Dry the combined organic layers over sodium sulfate and distill off the solvent under reduced pressure to give crude racemic this compound.

-

Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of racemic this compound.

| Step | Reactant | Moles | Reagent | Moles | Solvent | Volume (ml) | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) |

| Preparation of 3-Quinuclidinone | 1-Carbethoxymethyl-4-carbethoxypiperidine | 0.082 | Potassium tert-butoxide | 0.125 | Toluene/THF | 65 | Reflux | 6 | 69.0 | 136-140 |

| Preparation of (RS)-3-Quinuclidinol | 3-Quinuclidinone | 0.08 | Sodium borohydride | 0.04 | Water | 30 | 30-35 | 4 | 89.0 | 221-224 |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of racemic this compound.

Conclusion

The racemic synthesis of this compound presented in this guide is a robust and high-yielding process suitable for laboratory and industrial applications.[1] The detailed protocols and quantitative data provide a solid foundation for researchers to replicate and potentially optimize the synthesis. The use of readily available starting materials and straightforward reaction conditions makes this a practical approach for obtaining this important pharmaceutical intermediate.

References

Enantioselective Synthesis of (R)-3-Quinuclidinol and (S)-3-Quinuclidinol: A Technical Guide

Introduction

(R)- and (S)-3-quinuclidinol are crucial chiral building blocks in the pharmaceutical industry. Their rigid bicyclic structure is a key component in a variety of therapeutic agents, including those targeting muscarinic receptors. For instance, (R)-3-quinuclidinol is a vital intermediate in the synthesis of drugs like solifenacin, used for treating overactive bladder, and aclidinium (B1254267) bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD).[1][2][3] The high stereochemical purity required for these active pharmaceutical ingredients (APIs) necessitates highly efficient and selective synthetic methods for producing each enantiomer. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (R)- and (S)-3-quinuclidinol, with a focus on biocatalytic and chemocatalytic approaches.

Synthesis of the Precursor: 3-Quinuclidinone

The primary precursor for the synthesis of 3-quinuclidinol (B22445) is 3-quinuclidinone. An established method for its preparation involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-Quinuclidinone[4][5]

Step 1: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

-

Ethyl isonipecotate is alkylated with ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate or triethylamine. This reaction can be performed with or without a solvent and typically achieves a high yield (around 97%).

Step 2: Cyclization to 3-Quinuclidinone

-

A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (B28343) (10 ml) is added dropwise to a refluxing mixture of potassium tertiary-butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

-

The reaction mixture is stirred at reflux for an additional 3 hours.

-

Dilute sulfuric acid (13 ml in 40 ml of water) is added dropwise to the reaction mass at 50°C, and the mixture is stirred for 1 hour.

-

The aqueous layer is collected, heated to reflux, and maintained for 6 hours to effect saponification and decarboxylation.

-

The pH of the mixture is then adjusted to 10.5 with a 50% sodium hydroxide (B78521) solution at room temperature and stirred for 1 hour.

-

The product, 3-quinuclidinone, is extracted with chloroform (B151607) (3 x 500 ml).

-

The combined organic layers are dried over sodium sulfate, and the solvent is distilled off under reduced pressure to yield crude 3-quinuclidinone.

-

The crude product is purified by recrystallization from hexane (B92381) to yield a white crystalline solid (approx. 7.0 g, 69.0% yield).

Biocatalytic Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure this compound. This method typically involves the asymmetric reduction of 3-quinuclidinone using whole-cell biocatalysts or isolated enzymes (reductases).

Synthesis of (R)-3-Quinuclidinol

A variety of microorganisms and their reductases have been identified for the highly stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol. These enzymes often belong to the short-chain dehydrogenase/reductase (SDR) family and can be NAD(P)H-dependent.

Key Biocatalysts and Performance Data

| Biocatalyst Source | Enzyme(s) | Substrate Conc. | Conversion | Enantiomeric Excess (ee) | Reaction Time | Space-Time Yield | Reference |

| Rhodotorula rubra JCM3782 | 3-Quinuclidinone Reductase | 618 mM | ~100% | >99.9% | 21 h | - | [4] |

| Agrobacterium radiobacter ECU2556 | ArQR | 242 g/L | 90% | >99% | 4.5 h | 916 g L⁻¹ d⁻¹ | [2] |

| Kaistia algarum | KaKR | 5.0 M | ~100% | >99.9% | - | 1027 g L⁻¹ d⁻¹ | [3] |

| Microbacterium luteolum JCM 9174 | QNR, bacC | 15% (w/v) | 100% | >99.9% | - | - | [5] |

Experimental Workflow: Whole-Cell Biocatalytic Reduction

References

- 1. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]

Biocatalytic Synthesis of Chiral 3-Quinuclidinol: An In-depth Technical Guide

Introduction

Chiral 3-quinuclidinol (B22445) is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, (R)-3-quinuclidinol is a precursor for drugs such as solifenacin (B1663824) (for overactive bladder), aclidinium (B1254267) bromide (for chronic obstructive pulmonary disease - COPD), revatropate, and talsaclidine.[1][2][3] Similarly, (S)-3-quinuclidinol is a valuable synthon for serotonin (B10506) receptor antagonists and novel anticholinergic drugs.[1] Traditional chemical methods for obtaining enantiomerically pure this compound often involve metal catalysts or the resolution of racemic mixtures, which can suffer from low optical purity, high costs, and environmental concerns.[4][5] Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and environmentally friendly reaction conditions.[6] This guide provides a comprehensive overview of the biocatalytic strategies for synthesizing chiral this compound, with a focus on enzymatic reduction of 3-quinuclidinone and kinetic resolution of racemic this compound.

Core Biocatalytic Strategies

Two primary biocatalytic routes are employed for the synthesis of chiral this compound:

-

Asymmetric Reduction of 3-Quinuclidinone: This is the more direct and atom-economical approach, where a prochiral ketone, 3-quinuclidinone, is stereoselectively reduced to either the (R)- or (S)-enantiomer of this compound. This reaction is typically catalyzed by ketoreductases (KREDs) or specific 3-quinuclidinone reductases (QNRs), which are often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH).

-

Kinetic Resolution of Racemic this compound: This method involves the enantioselective transformation of one enantiomer of a racemic mixture of this compound, leaving the other enantiomer unreacted. This is often achieved through enzymatic hydrolysis of racemic this compound esters. While effective, the theoretical maximum yield for the desired enantiomer is 50%.[1]

Asymmetric Reduction of 3-Quinuclidinone

The asymmetric reduction of 3-quinuclidinone is a highly efficient method for producing enantiopure this compound, with the potential for theoretical yields of 100%.[1] A variety of microorganisms and their isolated enzymes have been shown to catalyze this transformation with high enantioselectivity.

Several reductases have been identified and characterized for their ability to stereoselectively reduce 3-quinuclidinone. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family.[7][8]

-

Rhodotorula rubra : A nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-dependent 3-quinuclidinone reductase (RrQR) from this yeast has been extensively studied.[7][8] It catalyzes the reduction of 3-quinuclidinone to (R)-3-quinuclidinol with excellent enantiomeric excess (>99.9% e.e.).[7]

-

Agrobacterium tumefaciens : An NADH-dependent 3-quinuclidinone reductase (AtQR) from this bacterium also produces (R)-3-quinuclidinol with high stereospecificity.[8]

-

Kaistia algarum : A novel and robust 3-quinuclidinone reductase (KaKR) has been identified through genome mining.[6]

-

Microbacterium luteolum : This bacterium possesses two NADH-dependent reductases, QNR and bacC, capable of producing (R)-3-quinuclidinol.[9][10]

-

Rhodococcus erythropolis : A strain of this bacterium, WY1406, has been identified to produce (S)-3-quinuclidinol with >99% e.e. through the action of cloned quinuclidinone reductases.

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates an in-situ regeneration system for industrial applications.[5] This is typically achieved by coupling the primary reductase reaction with a secondary dehydrogenase that oxidizes a co-substrate, thereby reducing the oxidized cofactor back to its active form.

Common cofactor regeneration systems include:

-

Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, regenerating NAD(P)H. This system is widely used due to the low cost of glucose.[7][8]

-

Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide. This system is advantageous as the product is gaseous and easily removed.[10]

-

Alcohol Dehydrogenase (ADH): A secondary alcohol, such as 2-propanol, is oxidized to a ketone (e.g., acetone), regenerating the cofactor. Leifsonia alcohol dehydrogenase (LSADH) is one such enzyme used for this purpose.[10]

-

Hydrogenase: Molecular hydrogen (H₂) is used as the ultimate reductant, offering a "green" regeneration system with water as the only byproduct.[2]

| Enzyme (Source) | Cofactor | Regeneration System | Substrate Conc. | Conversion | e.e. (%) | Time (h) | Reference |

| RrQR (Rhodotorula rubra) | NADPH | GDH | 618 mM | ~100% | >99.9 (R) | 21 | [7] |

| AtQR (Agrobacterium tumefaciens) | NADH | Hydrogenase | 50 mM | ~75% | >99 (R) | 1.8 | [2] |

| KaKR (Kaistia algarum) | - | GDH | 4.0 M (fed-batch) | >99% | >99.9 (R) | 7.5 | [6] |

| QNR (Microbacterium luteolum) | NADH | LSADH (2-propanol) | 15% (w/v) | 100% | >99.9 (R) | 48 | [10] |

| ReQR-25 (Rhodococcus erythropolis) | - | - | 5 g/L | 93% | >99 (S) | 14 | [11] |

| ArQR (Agrobacterium radiobacter) | NADH | GDH | 242 g/L | 90% | >99 (R) | 4.5 | [3] |

| KgQR (Kaistia granuli) | - | mutant GDH | 242 g/L | ~100% | - | 3 | [12] |

| KRED variant (Rhodotorula rubra) | NADP | GDH variant | 100 g/L | - | >99.5 (R) | 3-4 | [13] |

Experimental Protocols

Protocol 1: Whole-Cell Asymmetric Reduction of 3-Quinuclidinone

This protocol is a generalized procedure based on the whole-cell biocatalysis approach described in multiple studies.[7][12][14]

1. Biocatalyst Preparation (Recombinant E. coli) a. Co-transform E. coli BL21(DE3) cells with plasmids encoding the desired 3-quinuclidinone reductase (e.g., RrQR) and a cofactor regenerating enzyme (e.g., GDH). b. Culture the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours. d. Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.

2. Biotransformation Reaction a. Prepare a reaction mixture in a suitable vessel. For a 100 mL reaction, combine:

- 100 mM Potassium Phosphate Buffer (pH 7.0-8.0)

- 3-quinuclidinone hydrochloride (e.g., 10 g/L to 242 g/L)[3][12][13]

- Glucose (1.1 to 1.5 molar equivalents to the substrate)

- Washed recombinant E. coli cells (e.g., 5-10 g/L dry cell weight)

- NADP⁺ or NAD⁺ (e.g., 0.1 mM) b. Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with agitation (e.g., 200 rpm).[14] c. Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). d. Maintain the pH of the reaction mixture, as the formation of gluconic acid from glucose oxidation will lower the pH. Adjust with a base (e.g., 20% NaOH) as needed.[13]

3. Product Isolation and Analysis a. Once the reaction is complete, remove the cells by centrifugation (e.g., 8000 x g, 20 min). b. Alkalize the supernatant to pH >11 with a base like K₂CO₃ or NaOH. c. Extract the product, this compound, with an organic solvent (e.g., chloroform, ethyl acetate, or dichloromethane).[14] d. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product if necessary (e.g., by crystallization from acetone).[14] f. Determine the enantiomeric excess (e.e.) of the purified this compound using chiral GC or HPLC.

Protocol 2: Enzyme Immobilization on Magnetic Nanoparticles

This protocol is based on the method for immobilizing a bifunctional reductase-dehydrogenase enzyme on Ni²⁺-NTA-boosted magnetic porous silica (B1680970) nanoparticles (Ni@MSN).[15]

1. Synthesis of Ni@MSN Support a. Synthesize magnetic porous silica nanoparticles (MSN) according to established literature methods. b. Functionalize the MSN with Ni²⁺-NTA chelators to create the Ni@MSN support.

2. Enzyme Immobilization a. Express a His-tagged bifunctional fusion enzyme (e.g., 3-Quinuclidinone reductase fused to Glucose Dehydrogenase) in E. coli. b. Lyse the cells to obtain a crude cell extract containing the His-tagged enzyme. c. Add the Ni@MSN support to the crude cell extract. The His-tagged enzyme will selectively bind to the Ni²⁺-NTA on the support. d. Incubate for a defined period (e.g., 2-4 hours) at a low temperature (e.g., 4°C) with gentle mixing. e. Separate the enzyme-loaded nanoparticles (MLG-Ni@MSN) from the supernatant using a magnet. f. Wash the nanoparticles several times with a suitable buffer to remove unbound proteins.

3. Activity Assay of Immobilized Enzyme a. Prepare a reaction mixture containing the substrate (3-quinuclidinone), cofactor (NADP⁺), co-substrate (glucose), and a buffer. b. Add a known amount of the immobilized enzyme to initiate the reaction. c. Monitor the reaction progress as described in Protocol 1. d. After the reaction, use a magnet to recover the immobilized enzyme for reuse.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP2992106B1 - Enzymatic process for the production of (r)-3-quinuclidinol - Google Patents [patents.google.com]

- 5. WO2014177492A1 - Biocatalytic process for the production of (r)-3-quinuclidinol - Google Patents [patents.google.com]

- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 7. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone… [ouci.dntb.gov.ua]

- 10. Production of (R)-3-Quinuclidinol by E. coli Biocatalysts Possessing NADH-Dependent 3-Quinuclidinone Reductase (QNR or bacC) from Microbacterium luteolum and Leifsonia Alcohol Dehydrogenase (LSADH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US20200270656A1 - Highly efficient enzymatic process to produce (r)-3-quinuclidinol - Google Patents [patents.google.com]

- 14. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

Solubility and melting point of 3-Quinuclidinol

An In-depth Technical Guide on the Core Physicochemical Properties of 3-Quinuclidinol

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount. This guide provides a detailed overview of the solubility and melting point of this compound, a key bicyclic amine used as a building block in the synthesis of various pharmaceutical agents.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for the solubility and melting point of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 220-223 °C | [1] |

| 221 °C | [2] | |

| 221-223 °C (also reported as 225-227 °C) | [3] | |

| 219 °C (for the (R)-(-)-enantiomer) | [4] | |

| 221.7 °C at 1001 hPa (for the (R)-enantiomer) | [5] | |

| Water Solubility | Very soluble | [3] |

| >1000 g/L at 20 °C | [5] | |

| 100 g/100 mL | [6] | |

| Log10(Solubility in mol/L) = -0.25 | [7] | |

| Other Solvents | Soluble in alcohols and ethers. | [8] |

| Limited solubility in non-polar solvents. | [8] |

The structure of this compound, containing both a polar hydroxyl group and a tertiary amine, contributes to its high solubility in polar solvents like water through hydrogen bonding.[8]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of melting point and solubility, applicable to this compound and similar organic compounds.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[9] Impurities tend to lower and broaden the melting range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.[11]

-